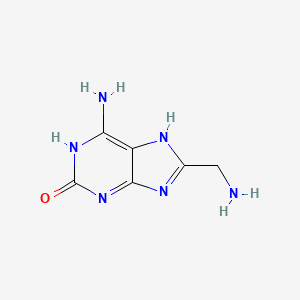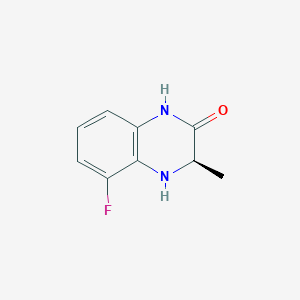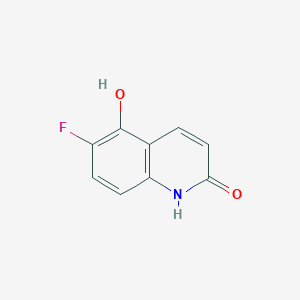
6-Amino-8-(aminomethyl)-1H-purin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-8-(aminomethyl)-1H-purin-2(3H)-one is a purine derivative with significant biological and chemical importance. This compound is structurally related to adenine, one of the four nucleobases in the nucleic acids of DNA and RNA. Its unique structure allows it to participate in various biochemical processes and makes it a valuable compound for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-8-(aminomethyl)-1H-purin-2(3H)-one typically involves the reaction of 4-amino-1,2,3-triazole-5-carbonitrile with formamidine or acetamidine under heating conditions. This reaction yields the corresponding 6-amino-8-azapurines . The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol or water, at elevated temperatures (around 100-150°C) for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-8-(aminomethyl)-1H-purin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted purines.
Wissenschaftliche Forschungsanwendungen
6-Amino-8-(aminomethyl)-1H-purin-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex purine derivatives.
Biology: Its structural similarity to adenine makes it useful in studying nucleic acid interactions and enzyme mechanisms.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 6-Amino-8-(aminomethyl)-1H-purin-2(3H)-one involves its interaction with nucleic acids and enzymes. It can act as a substrate or inhibitor for various enzymes involved in nucleotide metabolism. Its molecular targets include DNA and RNA polymerases, as well as enzymes like adenosine deaminase. The pathways involved in its action include nucleotide synthesis and degradation pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenine: A naturally occurring nucleobase in DNA and RNA.
Guanine: Another purine nucleobase found in nucleic acids.
6-Amino-8-trifluoromethylphenanthridine: A derivative with similar structural features but different biological activity.
Uniqueness
6-Amino-8-(aminomethyl)-1H-purin-2(3H)-one is unique due to its specific amino and aminomethyl substitutions, which confer distinct chemical and biological properties. These substitutions allow it to participate in unique reactions and interactions that are not possible with other purine derivatives.
Eigenschaften
Molekularformel |
C6H8N6O |
|---|---|
Molekulargewicht |
180.17 g/mol |
IUPAC-Name |
6-amino-8-(aminomethyl)-1,7-dihydropurin-2-one |
InChI |
InChI=1S/C6H8N6O/c7-1-2-9-3-4(8)11-6(13)12-5(3)10-2/h1,7H2,(H4,8,9,10,11,12,13) |
InChI-Schlüssel |
HHQLPMGWOMKWIC-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1=NC2=NC(=O)NC(=C2N1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde](/img/structure/B11909184.png)
![Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-onehydrochloride](/img/structure/B11909186.png)
![5-methoxy-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B11909198.png)





